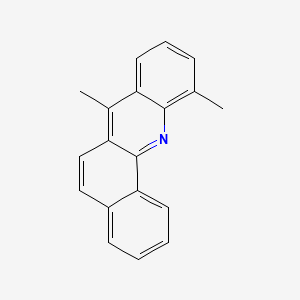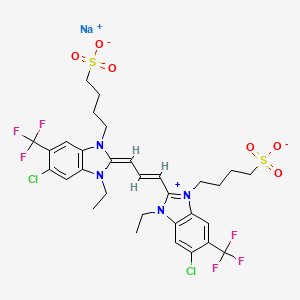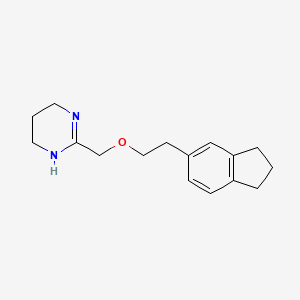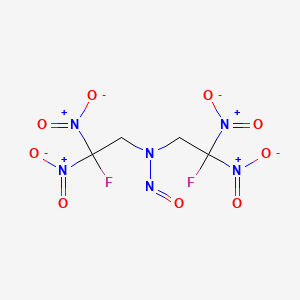![molecular formula C9H14N2O B14674524 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile CAS No. 40131-43-9](/img/structure/B14674524.png)
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile is a compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
The synthesis of 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including its use as a precursor for the synthesis of drugs targeting the central nervous system . Additionally, it has applications in the pharmaceutical industry as a building block for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways in the body. It is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile can be compared with other similar compounds, such as 3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride and 8-Azabicyclo[3.2.1]octane, 3-chloro-8-methyl-. These compounds share a similar core structure but differ in their functional groups and specific chemical properties . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
40131-43-9 |
|---|---|
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2O/c1-11-7-2-3-8(11)5-9(12,4-7)6-10/h7-8,12H,2-5H2,1H3 |
Clave InChI |
WSYMOTWLPRNFID-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)




![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)




![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)



